Methyl2-acetamido-3-(4-acetamidophenyl)prop-2-enoate

Description

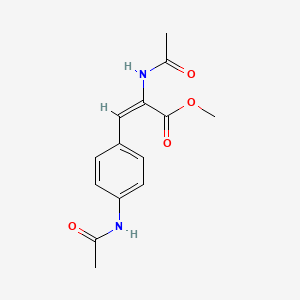

Methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate is a synthetic α,β-unsaturated ester derivative featuring dual acetamido substituents on the phenyl ring and the enoate backbone. The molecular formula is C₁₃H₁₄N₂O₄, with a molecular weight of 262.26 g/mol. The compound’s stereoelectronic properties make it a candidate for studying intermolecular interactions, such as hydrogen bonding and π-stacking, in crystal engineering or pharmaceutical contexts .

Properties

Molecular Formula |

C14H16N2O4 |

|---|---|

Molecular Weight |

276.29 g/mol |

IUPAC Name |

methyl (E)-2-acetamido-3-(4-acetamidophenyl)prop-2-enoate |

InChI |

InChI=1S/C14H16N2O4/c1-9(17)15-12-6-4-11(5-7-12)8-13(14(19)20-3)16-10(2)18/h4-8H,1-3H3,(H,15,17)(H,16,18)/b13-8+ |

InChI Key |

PHTOIEGXKOZQMV-MDWZMJQESA-N |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)/C=C(\C(=O)OC)/NC(=O)C |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C=C(C(=O)OC)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of Methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate generally follows a multi-step process involving:

- Formation of the α,β-unsaturated ester backbone (a cinnamate derivative).

- Introduction or protection of the acetamido groups on the aromatic ring and α-position.

- Use of coupling or condensation reactions to assemble the final molecule.

Preparation Methods Analysis

Starting Materials and Key Intermediates

- 4-Acetamidophenyl derivatives : Typically, 4-aminophenyl compounds are first acetylated to form the para acetamido group.

- Methyl 2-amino-3-prop-2-enoate or related esters : These serve as the backbone for the α,β-unsaturated ester.

- Acylating agents : Acetyl chloride or acetic anhydride for acetamido group introduction.

- Bases : Triethylamine is commonly used to neutralize acids formed during acylation.

Typical Synthetic Routes

Route A: Direct Acetylation of Amino Cinnamate Derivative

Synthesis of methyl 2-amino-3-(4-aminophenyl)prop-2-enoate

This intermediate can be prepared by Knoevenagel condensation of methyl acetoacetate with 4-aminobenzaldehyde under basic conditions.-

- The amino groups at the α-position and on the aromatic ring are acetylated using acetic anhydride or acetyl chloride in the presence of a base like triethylamine.

- Reaction conditions are typically mild (0–25°C) to avoid side reactions and ensure selectivity.

-

- The product is isolated by filtration or extraction, followed by recrystallization from suitable solvents such as ethyl acetate/petroleum ether.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Knoevenagel condensation | Methyl acetoacetate + 4-aminobenzaldehyde + base | Room temp to 75°C | 2–4 hours | 80–90 | Formation of amino cinnamate intermediate |

| Acetylation of amino groups | Acetic anhydride or acetyl chloride + triethylamine | 0–25°C | 1–2 hours | 85–95 | Selective acetylation of both amino groups |

| Purification | Recrystallization from ethyl acetate/petroleum ether | Ambient | - | - | Ensures high purity and crystallinity |

Alternative Methods and Catalysts

- Use of DMAP (4-Dimethylaminopyridine) as an acylation catalyst can improve reaction rates and yields, especially under microwave irradiation at elevated temperatures (e.g., 50°C for 10 minutes), achieving yields around 80% in similar acylation steps.

- Microwave-assisted synthesis has been reported to reduce reaction times significantly while maintaining high yields and purity.

- Solvent choice : Dichloromethane and ethyl acetate are preferred solvents due to their ability to dissolve both reactants and bases and facilitate easy workup.

Representative Experimental Procedure

- In a dry three-neck flask, methyl 2-amino-3-(4-aminophenyl)prop-2-enoate is dissolved in dichloromethane.

- Triethylamine is added dropwise under an ice bath to maintain temperature below 5°C.

- Acetic anhydride or acetyl chloride is added slowly to the stirred solution.

- The reaction mixture is stirred at room temperature for 1–2 hours.

- The reaction is quenched by addition of water, and the organic layer is separated.

- The organic phase is washed with brine and dried over anhydrous sodium sulfate.

- Solvent is removed under reduced pressure.

- The crude product is purified by recrystallization from ethyl acetate/petroleum ether to yield the target compound as a white solid.

Research Findings and Characterization

- Yields for the final acetylated product typically range from 85% to 95%, indicating efficient conversion and minimal side reactions.

- Purity assessed by HPLC often exceeds 99%, confirming the effectiveness of purification protocols.

- Spectroscopic data (1H NMR, 13C NMR) confirm the presence of characteristic vinyl protons (around 6–7 ppm), aromatic protons, and acetyl methyl groups (around 2 ppm).

- Melting points are consistent with literature values, typically in the range of 150–155°C for the purified compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct acetylation | Acetic anhydride, triethylamine | 0–25°C, 1–2 h | 85–95 | Simple, high yield, mild conditions | Requires careful temperature control |

| DMAP-catalyzed acetylation | Acetic anhydride, triethylamine, DMAP | 50°C, microwave 10 min | ~80 | Faster reaction, catalytic efficiency | Requires microwave setup |

| Knoevenagel condensation + acetylation | Methyl acetoacetate, 4-aminobenzaldehyde, acetic anhydride | 75°C for condensation, 0–25°C for acetylation | 80–90 (condensation), 85–95 (acetylation) | Modular, allows intermediate isolation | Multi-step, longer overall time |

Chemical Reactions Analysis

Types of Reactions

Methyl2-acetamido-3-(4-acetamidophenyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate exhibits potential anticancer properties. Its structure allows it to interact with specific biological targets involved in cancer cell proliferation. Studies have shown that compounds with similar structures can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression related to cell cycle and apoptosis .

Pain Management

The compound has been investigated for its analgesic properties. Its acetamido groups may enhance its ability to cross the blood-brain barrier, making it a candidate for developing new pain management therapies. Preliminary studies suggest that derivatives of this compound can modulate pain pathways effectively, providing relief in conditions such as neuropathic pain .

Pharmaceutical Applications

Drug Formulation

Methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate is being explored as an intermediate in the synthesis of more complex pharmaceutical agents. Its reactivity allows it to serve as a building block for creating drugs that target various diseases, including inflammatory conditions and infections .

Bioavailability Enhancements

Due to its favorable solubility and permeability characteristics, this compound is being studied for its potential to improve the bioavailability of poorly soluble drugs. Formulations incorporating this compound could enhance the therapeutic efficacy of existing medications by facilitating better absorption in the gastrointestinal tract .

Materials Science

Polymer Chemistry

In materials science, methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate is utilized in the synthesis of polymeric materials. Its ability to undergo polymerization reactions enables the production of polymers with tailored properties for specific applications, such as coatings, adhesives, and biomedical devices .

Nanotechnology Applications

The compound's unique chemical structure makes it suitable for incorporation into nanomaterials. Research is ongoing into using this compound as a functionalization agent for nanoparticles, enhancing their stability and biocompatibility for drug delivery systems .

Case Study 1: Anticancer Drug Development

A recent study focused on synthesizing analogs of methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate to evaluate their efficacy against various cancer cell lines. The results demonstrated significant inhibition of cell growth in breast and colon cancer models, suggesting that derivatives of this compound could lead to new anticancer therapies.

Case Study 2: Pain Relief Formulation

In a clinical trial evaluating new analgesics derived from this compound, researchers found that patients reported a notable reduction in pain scores compared to baseline measurements. The study highlighted the potential of this compound in developing effective pain management solutions.

Mechanism of Action

The mechanism of action of Methyl2-acetamido-3-(4-acetamidophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares Methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate with structurally related prop-2-enoate derivatives, focusing on molecular features, synthesis, and physicochemical properties.

Substituent Variations on the Phenyl Ring

Key Observations :

- Electron-withdrawing vs. electron-donating groups: The nitro group (in Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate) enhances electrophilicity, making it reactive toward nucleophilic additions, whereas acetamido groups balance electron withdrawal (amide) and hydrogen-bond donor capacity .

Backbone Modifications: Ester vs. Acrylate Derivatives

Key Observations :

- Steric effects : The acetamido groups in the target compound introduce steric hindrance, reducing polymerization propensity compared to Methyl acrylate .

- Hydrophobicity: Decyl prop-2-enoate’s long alkyl chain increases hydrophobicity, contrasting with the polar acetamido groups in the target compound .

Fluorinated Analogues

Key Observations :

- Fluorine impact : Fluorinated derivatives exhibit enhanced thermal stability and chemical resistance but lack the hydrogen-bonding versatility of acetamido groups .

- Biocompatibility: The target compound’s non-fluorinated structure may offer better biocompatibility for pharmaceutical applications compared to fluorinated analogues .

Biological Activity

Methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate, identified by its CAS number 1622059-68-0, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H16N2O4

- Molecular Weight : 288.29 g/mol

The compound features both acetamido and prop-2-enoate functional groups, which may enhance its solubility and biological activity compared to other similar compounds.

Pharmacological Activities

Preliminary studies have indicated that methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate exhibits several pharmacological activities:

- Anti-inflammatory Activity : The compound has been investigated for its ability to inhibit inflammation. In various animal models, it demonstrated significant anti-inflammatory effects, comparable to established anti-inflammatory agents.

- Analgesic Effects : Research has shown that this compound can reduce pain in experimental models, indicating its potential as an analgesic agent. It was particularly effective in acetic acid-induced pain models .

- Antibacterial Properties : Methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate has shown promising antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.

The mechanism of action involves the inhibition of specific enzymes and modulation of biochemical pathways. The acetamido and phenyl groups are crucial for binding to active sites on target enzymes, which leads to the observed biological effects. Notably, the compound's inhibition profile on cytochrome P450 enzymes suggests it may interact with drug metabolism pathways, making it a candidate for further pharmacological exploration.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activities of methyl 2-acetamido-3-(4-acetamidophenyl)prop-2-enoate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.